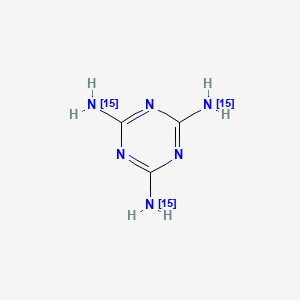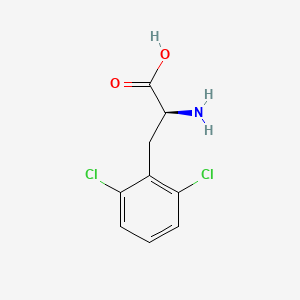
trans-Resveratrol-3,5-disulfat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trans-Resveratrol 3,5-disulfate is a stilbenoid . It is a derivative of resveratrol, a natural polyphenol found in blueberries, grapes, and mulberries . It is known for its antioxidant and anticarcinogenic effects .
Molecular Structure Analysis
The molecular formula of trans Resveratrol-3,5-disulfate is C14H12O9S2 . Its IUPAC name is [3-[(E)-2-(4-hydroxyphenyl)ethenyl]-5-sulfooxyphenyl] hydrogen sulfate . The molecular weight is 388.4 g/mol .
Chemical Reactions Analysis
While specific chemical reactions involving trans Resveratrol-3,5-disulfate are not available, resveratrol and its derivatives are known to undergo various reactions. For instance, resveratrol can be analyzed using high-performance liquid chromatography (HPLC) coupled with different detectors .
Physical and Chemical Properties Analysis
The physical and chemical properties of trans Resveratrol-3,5-disulfate include a molecular weight of 388.4 g/mol, a Hydrogen Bond Donor Count of 3, a Hydrogen Bond Acceptor Count of 9, a Rotatable Bond Count of 6, an Exact Mass of 387.99227430 g/mol, a Monoisotopic Mass of 387.99227430 g/mol, a Topological Polar Surface Area of 164 Ų, a Heavy Atom Count of 25, and a Formal Charge of 0 .
Wissenschaftliche Forschungsanwendungen
- Hintergrund: Im Gefäßsystem ist Resveratrol dafür bekannt, die Endothelfunktion zu verbessern, indem es die Expression der endothelialen Stickstoffmonoxid-Synthase (eNOS) erhöht, die eNOS-Aktivität steigert und die Konzentration reaktiver Sauerstoffspezies (ROS) reduziert .
- Forschung: Studien haben untersucht, ob trans-Resveratrol-3,5-disulfat ähnliche Auswirkungen auf die eNOS-Aktivität und die NO-Freisetzung hat. Im Gegensatz zu Resveratrol erhöhten die getesteten Metaboliten von this compound jedoch weder die eNOS-Enzymaktivität noch die endotheliale NO-Freisetzung. Dies lässt Raum für weitere Untersuchungen zu möglicherweise aktiven Metaboliten .
Verbesserung der Endothelfunktion
Wirkmechanismus
Target of Action
Trans Resveratrol-3,5-disulfate, a derivative of resveratrol, is thought to have potentially valuable biological activities . The primary targets of this compound are believed to be similar to those of resveratrol, which include the vascular endothelial growth factor (VEGF) and cyclooxygenase-2 (COX-2) . These targets play crucial roles in angiogenesis and inflammation, respectively .
Mode of Action
It is suggested that like resveratrol, trans resveratrol-3,5-disulfate may downregulate vegf, an angiogenic factor, and enhance the antioxidant activity of cells . It may also inhibit COX-2, thereby reducing inflammation .
Biochemical Pathways
The biochemical pathways affected by trans Resveratrol-3,5-disulfate are likely to be similar to those affected by resveratrol. Resveratrol is known to influence several pathways, including those involved in inflammation, angiogenesis, and oxidative stress . The downstream effects of these pathways can lead to a reduction in inflammation, inhibition of tumor growth, and protection against oxidative damage .
Pharmacokinetics
Resveratrol is known to have low bioavailability due to extensive metabolism in the liver and intestine . It is highly absorbed orally but has poor systemic bioavailability . The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of trans Resveratrol-3,5-disulfate and their impact on bioavailability need further investigation.
Result of Action
Based on the effects of resveratrol, it can be hypothesized that this compound may have anti-inflammatory, anti-angiogenic, and antioxidant effects . These effects could potentially contribute to its therapeutic potential.
Safety and Hazards
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of trans Resveratrol-3,5-disulfate can be achieved through the sulfation of trans-Resveratrol using sulfur trioxide-trimethylamine complex as the sulfating agent.", "Starting Materials": [ "trans-Resveratrol", "Sulfur trioxide-trimethylamine complex", "Anhydrous dichloromethane", "Anhydrous tetrahydrofuran", "Anhydrous pyridine", "Methanol", "Sodium bicarbonate", "Sodium chloride", "Deionized water" ], "Reaction": [ "Dissolve trans-Resveratrol in anhydrous dichloromethane and add sulfur trioxide-trimethylamine complex dropwise at 0°C.", "Stir the reaction mixture at 0°C for 1 hour and then allow it to warm up to room temperature.", "Add anhydrous tetrahydrofuran to the reaction mixture and stir for 30 minutes.", "Add anhydrous pyridine to the reaction mixture and stir for 30 minutes.", "Quench the reaction mixture with methanol and stir for 30 minutes.", "Add sodium bicarbonate and stir for 30 minutes.", "Extract the product with dichloromethane and wash the organic layer with saturated sodium chloride solution and deionized water.", "Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure.", "Purify the crude product by column chromatography using a mixture of dichloromethane and methanol as the eluent.", "Obtain trans Resveratrol-3,5-disulfate as a white solid." ] } | |
CAS-Nummer |
858187-21-0 |
Molekularformel |
C14H12O9S2 |
Molekulargewicht |
388.361 |
IUPAC-Name |
[3-[(E)-2-(4-hydroxyphenyl)ethenyl]-5-sulfooxyphenyl] hydrogen sulfate |
InChI |
InChI=1S/C14H12O9S2/c15-12-5-3-10(4-6-12)1-2-11-7-13(22-24(16,17)18)9-14(8-11)23-25(19,20)21/h1-9,15H,(H,16,17,18)(H,19,20,21)/b2-1+ |
InChI-Schlüssel |
AUJFEUYHBMJMOQ-OWOJBTEDSA-N |
SMILES |
C1=CC(=CC=C1C=CC2=CC(=CC(=C2)OS(=O)(=O)O)OS(=O)(=O)O)O |
Synonyme |
5-[(1E)-2-(4-Hydroxyphenyl)ethenyl]-1,3-benzenediol 1,3-Bis(hydrogen sulfate); |
Herkunft des Produkts |
United States |
Q1: What is the significance of trans-resveratrol-3,5-disulfate formation in resveratrol metabolism?
A: The study demonstrates that trans-resveratrol-3,5-disulfate is one of the several conjugates formed during resveratrol metabolism in rats []. This conjugation process, also observed with other metabolites like trans-resveratrol-3-sulfate and trans-resveratrol-3-O-beta-D-glucuronide, likely contributes to the rapid elimination of resveratrol from the body. The formation of these conjugates may explain the limited effect of resveratrol on certain chemopreventive parameters, as they could impact its bioavailability [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![6-[4-(1H-imidazol-1-yl)phenoxy]-N,N-dimethyl-1-hexanamine, dihydrochloride](/img/structure/B564408.png)



![4,6-Dihydroxy-3-[1-(4-nitrophenyl)-3-oxobutyl]-2H-1-benzopyran-2-one](/img/structure/B564415.png)


